

An In-depth Technical Guide to 2-Ethylnitrobenzene (CAS 612-22-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylnitrobenzene

Cat. No.: B1329339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the core properties, synthesis, and safety protocols for **2-Ethylnitrobenzene** (CAS No. 612-22-6). Intended for professionals in chemical synthesis and drug development, this document aggregates critical data including structural attributes, physicochemical properties, and key chemical reactions. All quantitative information is presented in tabular format for efficient comparison. Furthermore, this guide illustrates fundamental processes such as synthesis and safety measures using Graphviz diagrams to provide clear, visual representations of experimental and logical workflows.

Introduction

2-Ethylnitrobenzene, systematically named 1-ethyl-2-nitrobenzene and also known as o-nitroethylbenzene, is an aromatic nitro compound with the chemical formula $C_8H_9NO_2$.^[1] It is a yellow to light brown oily liquid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.^{[1][2][3]} The chemical reactivity of **2-Ethylnitrobenzene** is primarily governed by the electron-withdrawing nitro group attached to the benzene ring, which predisposes the molecule to a range of chemical transformations.^{[1][4]}

Physicochemical Properties

2-Ethylnitrobenzene is characterized by its insolubility in water but high solubility in common organic solvents such as ethanol, acetone, and ether.^{[1][5]} A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1][6]
Molecular Weight	151.16 g/mol	[1][7][8]
CAS Number	612-22-6	[1][6]
Appearance	Yellow to light brown oily liquid	[1][9]
Density	1.127 g/mL at 25 °C	[5][10]
Melting Point	-13 to -10 °C	[5][10]
Boiling Point	172-174 °C at 18 mm Hg	[5][10]
Flash Point	228 °F (109 °C)	[8]
Refractive Index	n _{20/D} 1.537	[5][10]
Solubility	Insoluble in water; soluble in ethanol, acetone, ether	[5]

Synthesis of 2-Ethylnitrobenzene

The primary industrial method for the synthesis of **2-Ethylnitrobenzene** is the electrophilic aromatic substitution reaction known as nitration, using ethylbenzene as the starting material. [3][11]

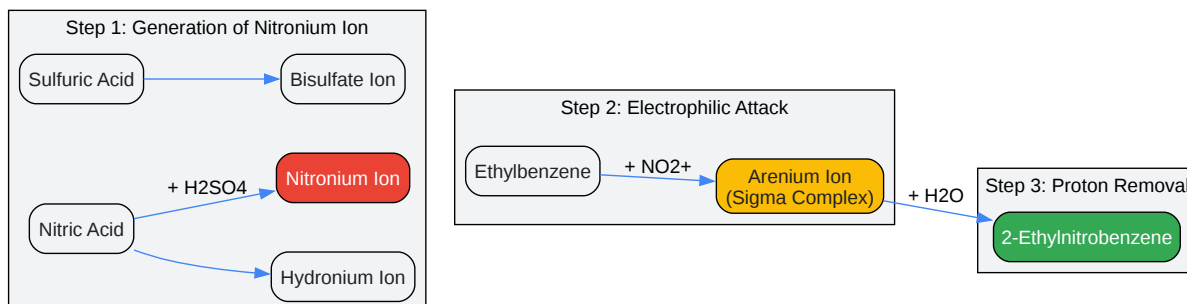
Reaction Mechanism: Electrophilic Aromatic Substitution

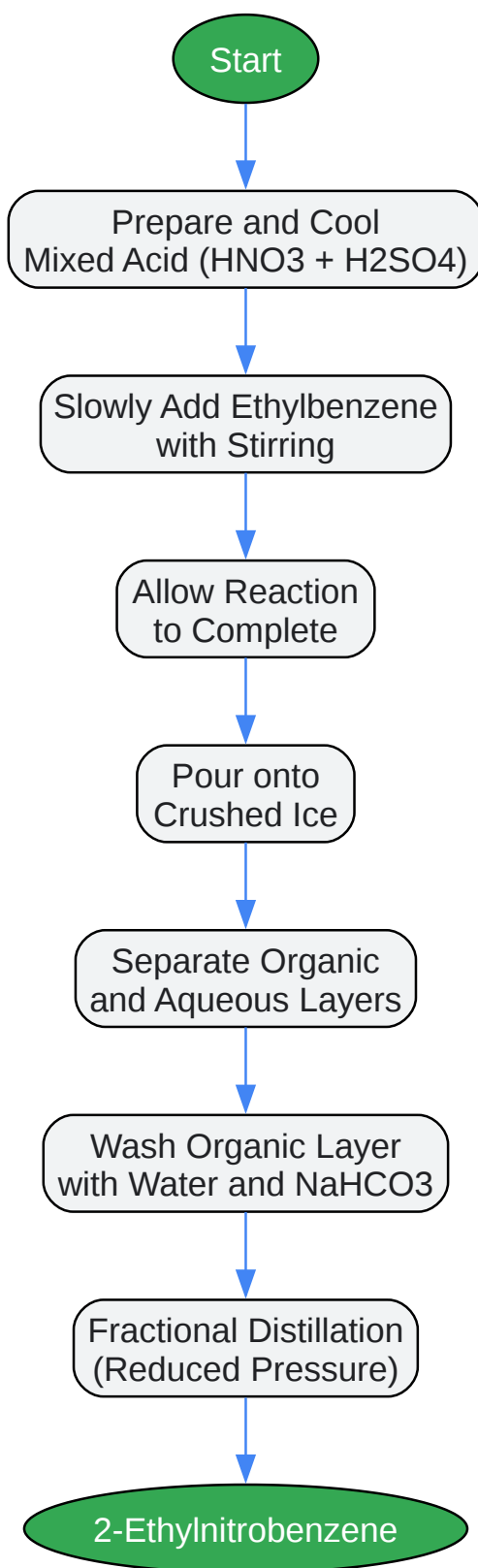
The nitration of ethylbenzene follows a well-established three-step mechanism:

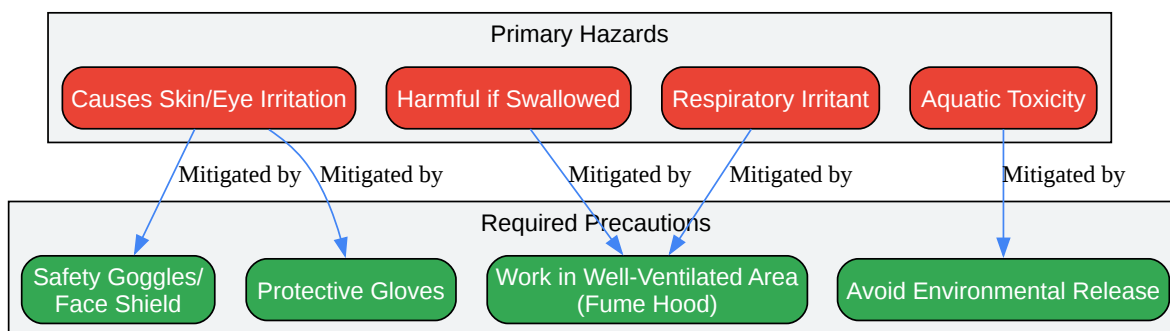
- **Generation of the Electrophile:** The nitronium ion (NO₂⁺), the active electrophile, is formed in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. [11]
- **Electrophilic Attack:** The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. [11] The formation of this complex is the rate-determining step. [11] The ethyl group

is an ortho, para-directing activator, meaning it preferentially directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself.[\[11\]](#)

- Proton Removal: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the nitro group, which restores the aromaticity of the ring and yields the final nitroethylbenzene product.[\[11\]](#)







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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-EthylNitrobenzene (CAS 612-22-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329339#2-ethylNitrobenzene-cas-number-612-22-6-properties]

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